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Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-Tolylacetaldehyde, a substituted aromatic aldehyde, is a compound of interest in various

scientific disciplines, including fragrance chemistry, organic synthesis, and potentially as a

building block in the development of novel therapeutic agents. Its chemical structure,

characterized by a phenyl ring substituted with a methyl group and an acetaldehyde moiety,

imparts a unique combination of aromatic and aldehydic properties. This technical guide

provides a comprehensive overview of p-tolylacetaldehyde, focusing on its chemical identity,

physicochemical properties, synthesis and analysis protocols, and safety information relevant

to research and drug development.

Chemical Identity: Synonyms and Alternative Names
p-Tolylacetaldehyde is known by a variety of names in scientific literature and commercial

databases. A thorough understanding of these synonyms is crucial for effective literature

searching and chemical sourcing.

Table 1: Synonyms and Identifiers for p-Tolylacetaldehyde
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Identifier Type Identifier

Systematic Name 2-(4-methylphenyl)acetaldehyde[1]

Common Name p-Tolylacetaldehyde[1]

IUPAC Name 2-(p-tolyl)acetaldehyde[1]

CAS Number 104-09-6[1]

Alternative Names

4-Methylphenylacetaldehyde[1], Lilac

acetaldehyde[1], Syringa aldehyde[2][3], p-

Methylphenylacetaldehyde[1][3], 4-

Methylbenzeneacetaldehyde[1], (4-

Methylphenyl)acetaldehyde[1]

FEMA Number 3071[1][3]

EINECS Number 203-173-2[1]

UNII 7L6760H4LH[1]

Physicochemical Properties
A summary of the key physicochemical properties of p-tolylacetaldehyde is presented in Table

2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of p-Tolylacetaldehyde
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Property Value Reference

Molecular Formula C₉H₁₀O [4]

Molecular Weight 134.18 g/mol [4]

Appearance
Colorless to light yellow liquid

or semi-solid
[2]

Melting Point 40 °C [1]

Boiling Point 221.5 °C (estimate) [4]

Density 1.0052 g/cm³ [4]

Refractive Index 1.512 [4]

Flash Point 109.5 °C [4]

Vapor Pressure 0.115 mmHg at 25 °C [4]

Solubility
Soluble in ethanol and oils;

insoluble in water.
[1]

LogP 1.73640 [4]

Experimental Protocols
Synthesis of p-Tolylacetaldehyde
While specific, detailed protocols for the synthesis of p-tolylacetaldehyde are not readily

available in the searched literature, methods for the closely related p-tolualdehyde can be

adapted. One common approach is the Friedel-Crafts acylation of toluene followed by

subsequent reduction or oxidation steps. Below is a representative protocol for the synthesis of

a related compound, p-methylacetophenone, which can be a precursor to p-tolylacetaldehyde.

Protocol: Synthesis of p-Methylacetophenone (Precursor)

Materials:

Anhydrous toluene
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Acetic anhydride

Anhydrous aluminum trichloride

Concentrated hydrochloric acid

Benzene

5% Sodium hydroxide solution

Anhydrous calcium chloride

Procedure:

Set up a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with

a calcium chloride drying tube.

Quickly add 13.0 g of anhydrous aluminum trichloride to the flask, followed by 20 mL of

anhydrous toluene.

Slowly add a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene through

the dropping funnel over approximately 15 minutes with stirring.

Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of

hydrogen chloride gas ceases.

Cool the reaction solution in a cold water bath.

Slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with

stirring.

Once all solids have dissolved, separate the organic layer using a separatory funnel.

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again

with water.

Dry the organic layer with anhydrous magnesium sulfate for 15 minutes.
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Filter the dried solution and evaporate the toluene on an oil bath.

Purify the crude product by distillation to yield p-methylacetophenone.

Further steps, such as a Willgerodt-Kindler reaction followed by hydrolysis, would be necessary

to convert the acetophenone to the desired p-tolylacetaldehyde.

Analytical Methods
Accurate quantification and characterization of p-tolylacetaldehyde are essential for quality

control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas

Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a general method for aldehyde analysis.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need

optimization.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for p-

tolylacetaldehyde).

Injection Volume: 20 µL.

Procedure:

Standard Preparation: Prepare a stock solution of p-tolylacetaldehyde (e.g., 1000 µg/mL) in

the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
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Sample Preparation: Dissolve the sample containing p-tolylacetaldehyde in the mobile phase

and filter through a 0.45 µm syringe filter.

Analysis: Inject the standards and samples onto the HPLC system and record the

chromatograms.

Quantification: Create a calibration curve by plotting the peak area of the standards against

their concentration. Determine the concentration of p-tolylacetaldehyde in the sample by

interpolating its peak area on the calibration curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of aldehydes.

Instrumentation and Conditions:

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes,

then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

Injector Temperature: 250°C.

MS Ion Source Temperature: 230°C.

MS Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Procedure:
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Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane

or hexane).

Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Identification: Identify p-tolylacetaldehyde by comparing its retention time and mass

spectrum with that of a known standard or by matching the mass spectrum to a library

database. The mass spectrum is expected to show a molecular ion peak at m/z 134 and

characteristic fragment ions.

Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of p-

tolylacetaldehyde, which are crucial for its identification and structural elucidation.

Table 3: Spectroscopic Data for p-Tolylacetaldehyde
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Spectroscopic Technique Expected Features

¹H NMR

Predicted peaks for the aldehydic proton (CHO)

around 9-10 ppm, aromatic protons on the

phenyl ring, the methylene protons (CH₂)

adjacent to the aldehyde, and the methyl

protons (CH₃) on the phenyl ring.

¹³C NMR

Predicted peak for the carbonyl carbon around

200 ppm, in addition to peaks for the aromatic

carbons, the methylene carbon, and the methyl

carbon.

Infrared (IR) Spectroscopy

A strong C=O stretching vibration for the

aldehyde group is expected around 1725-1705

cm⁻¹. C-H stretching vibrations for the aldehyde

proton are expected around 2850-2750 cm⁻¹.

Aromatic C-H and C=C stretching vibrations will

also be present.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is

predicted to show a molecular ion peak [M]⁺ at

m/z 134.

Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of p-tolylacetaldehyde

are limited in the available literature, information on the general effects of acetaldehyde can

provide a foundational understanding. Acetaldehyde is known to be involved in various cellular

processes and can induce signaling cascades.

Representative Signaling Pathway for Acetaldehyde-Induced Effects:

The following diagram illustrates a potential signaling pathway that could be activated by

acetaldehyde, leading to downstream cellular responses. This is a generalized pathway and

may not be entirely specific to p-tolylacetaldehyde, but it serves as a valuable conceptual

framework for researchers.
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A potential signaling cascade initiated by acetaldehyde.

Safety and Toxicology
Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), p-

tolylacetaldehyde is not considered to be genotoxic. For repeated dose toxicity, reproductive

toxicity, and local respiratory toxicity, the exposure to p-tolylacetaldehyde is below the

Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[5][6] Data from a read-

across analog, phenylacetaldehyde, provided a No Expected Sensitization Induction Level

(NESIL) of 590 μg/cm² for skin sensitization.[5]

Table 4: Summary of Toxicological Endpoints for p-Tolylacetaldehyde

Endpoint Result Reference

Genotoxicity Not expected to be genotoxic. [5][6]

Repeated Dose Toxicity

Exposure is below the

Threshold of Toxicological

Concern (TTC).

[5]

Reproductive Toxicity Exposure is below the TTC. [5]

Skin Sensitization

No Expected Sensitization

Induction Level (NESIL) of 590

μg/cm².

[5]

Photoirritation/Photoallergenici

ty

Not expected to be a concern

based on UV/Vis absorption

spectra.

[5]
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Conclusion
This technical guide provides a consolidated resource for researchers, scientists, and drug

development professionals working with p-tolylacetaldehyde. The information on its various

names, physicochemical properties, synthesis and analytical methods, and safety profile is

intended to support its effective and safe use in a laboratory setting. While specific biological

activity data for p-tolylacetaldehyde is an area for future research, the provided information on

related aldehydes offers a starting point for investigation into its potential pharmacological

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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